

Spectroscopic data for 4-(Benzyloxy)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Benzyloxy)-2-fluorobenzoic acid

Cat. No.: B176245

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Benzyloxy)-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for **4-(Benzyloxy)-2-fluorobenzoic acid**, a key intermediate in medicinal chemistry and materials science. As direct experimental spectra for this specific molecule are not readily available in public databases, this document serves as a predictive guide based on established spectroscopic principles and data from structurally analogous compounds. The insights provided herein are grounded in a deep understanding of how molecular structure influences spectroscopic output, offering a robust framework for the characterization of this and similar compounds.

Molecular Structure and Spectroscopic Overview

4-(Benzyloxy)-2-fluorobenzoic acid (C₁₄H₁₁FO₃, Molecular Weight: 246.24 g/mol) possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The interplay between the electron-withdrawing fluorine and carboxylic acid groups, and the electron-donating benzyloxy group, creates a nuanced electronic environment that is reflected in its NMR, IR, and mass spectra.

Predicted Spectroscopic Data Summary

Spectroscopic Technique	Key Predicted Features
^1H NMR	Distinct aromatic signals with characteristic splitting patterns due to fluorine coupling; a singlet for the benzylic protons.
^{13}C NMR	Aromatic carbons exhibiting C-F coupling; distinct signals for the carbonyl, benzylic, and ether-linked carbons.
^{19}F NMR	A single resonance, likely a multiplet, in the typical range for an aryl fluoride.
IR Spectroscopy	Characteristic absorptions for O-H (carboxylic acid), C=O, C-O, and C-F bonds.
Mass Spectrometry	A molecular ion peak at m/z 246, with a prominent fragment at m/z 91 corresponding to the benzyl cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of **4-(Benzyloxy)-2-fluorobenzoic acid**. The combination of ^1H , ^{13}C , and ^{19}F NMR provides a complete picture of the atomic connectivity and electronic environment.

^1H NMR Spectroscopy

Experimental Protocol:

- Sample Preparation:** Dissolve approximately 5-10 mg of **4-(Benzyloxy)-2-fluorobenzoic acid** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or $\text{DMSO}-d_6$). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
- Instrument Parameters:** Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Data Acquisition:** Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ^1H NMR Data (400 MHz, DMSO- d_6):

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~13.0	br s	-	-COOH
~7.90	t	$J \approx 8.8$	H-6
~7.45-7.30	m	-	Phenyl-H (5H)
~6.95	dd	$J \approx 8.8, 2.4$	H-5
~6.85	dd	$J \approx 12.4, 2.4$	H-3
~5.20	s	-	-CH ₂ -

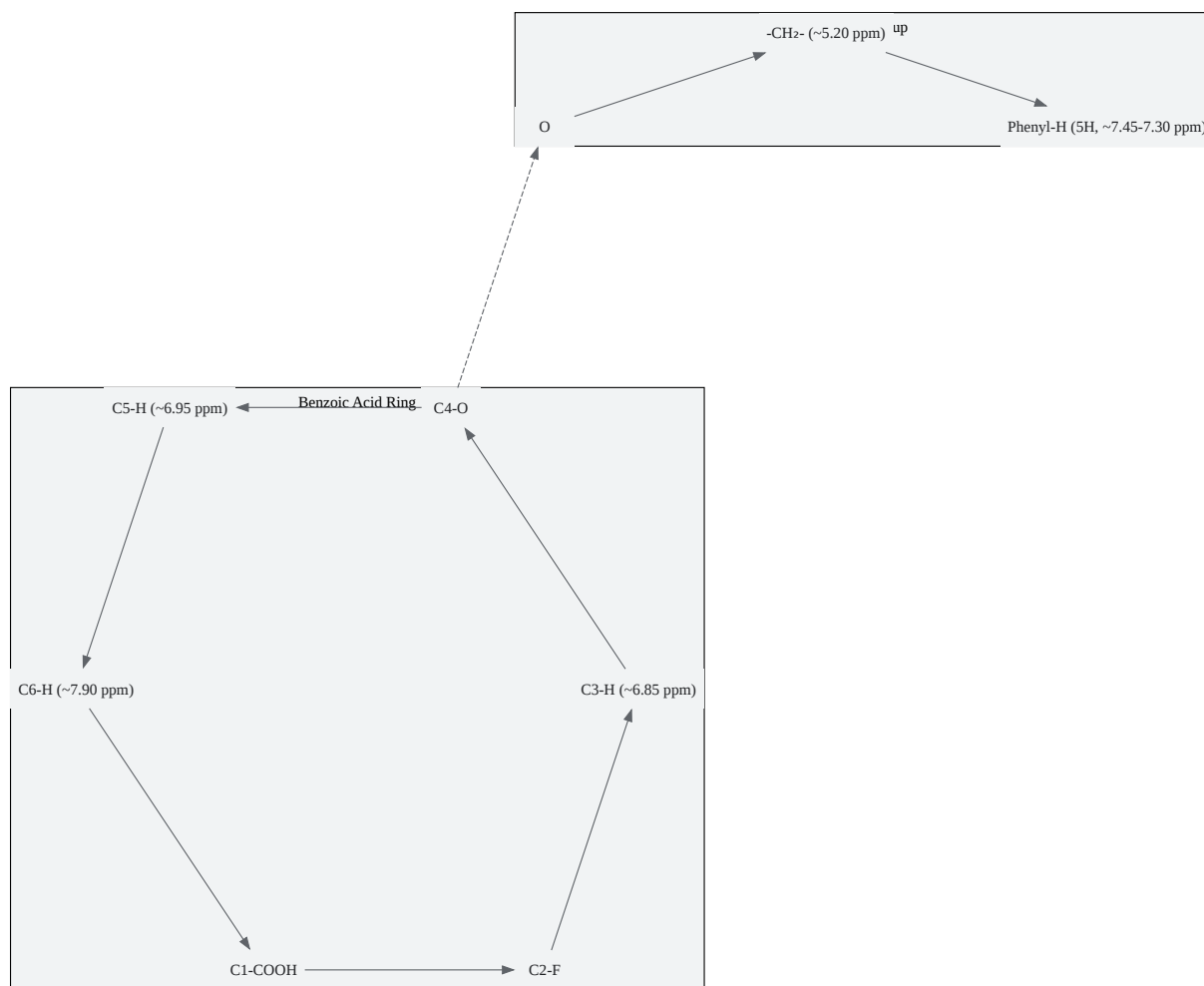
Interpretation and Rationale:

The predicted chemical shifts are extrapolated from data for 4-fluorobenzoic acid, 4-benzyloxybenzoic acid, and 2-fluorobenzoic acid.

- Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet at a very downfield chemical shift (~13.0 ppm) due to its acidic nature and hydrogen bonding, as seen in the spectrum of 4-benzyloxybenzoic acid.^[1]
- Aromatic Protons (Benzoic Acid Ring):
 - H-6: This proton is ortho to the electron-withdrawing carboxylic acid group and is expected to be the most downfield of the benzoic acid ring protons. It will likely appear as a triplet due to coupling with H-5 and the ortho fluorine atom.
 - H-5 and H-3: These protons are ortho and meta to the fluorine atom, respectively, and will exhibit complex splitting patterns due to both H-H and H-F coupling. H-3 is expected to show a large coupling constant with the fluorine atom (~12.4 Hz).
- Aromatic Protons (Phenyl Ring of Benzyl Group): The five protons of the unsubstituted phenyl ring of the benzyloxy group are expected to appear as a multiplet in the range of 7.45-7.30 ppm.^[1]

- Benzylic Protons ($-\text{CH}_2-$): The two benzylic protons are chemically equivalent and are not coupled to any other protons, so they should appear as a sharp singlet around 5.20 ppm, a characteristic chemical shift for benzylic ethers.^[1]

Diagram of Proton Environments:



[Click to download full resolution via product page](#)

Caption: Predicted ^1H NMR assignments for **4-(Benzyloxy)-2-fluorobenzoic acid**.

^{13}C NMR Spectroscopy

Experimental Protocol:

- **Sample Preparation:** As for ^1H NMR, using a deuterated solvent like CDCl_3 or DMSO-d_6 .
- **Instrument Parameters:** Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
- **Data Acquisition:** A standard proton-decoupled ^{13}C spectrum is typically acquired. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH , CH_2 , and CH_3 carbons.

Predicted ^{13}C NMR Data (101 MHz, DMSO-d_6):

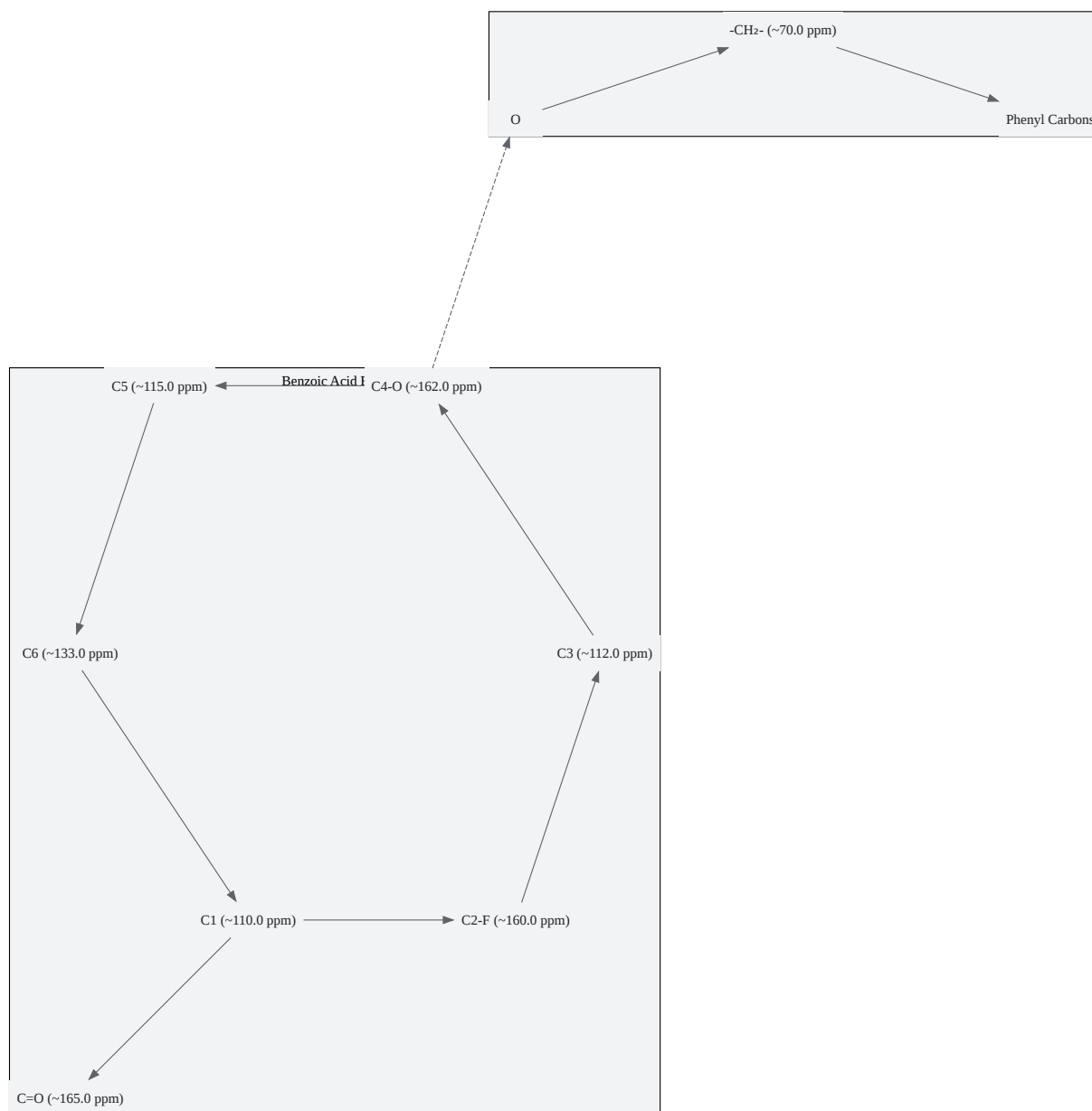
Chemical Shift (δ , ppm)	C-F Coupling (JCF, Hz)	Assignment
~165.0	d, $J \approx 2-4$	C=O
~162.0	d, $J \approx 250$	C4-O
~160.0	d, $J \approx 12$	C2-F
~136.5	s	Cipso-phenyl
~133.0	d, $J \approx 8$	C6
~128.8	s	Cmeta-phenyl
~128.2	s	Cpara-phenyl
~128.0	s	Cortho-phenyl
~115.0	d, $J \approx 3$	C5
~112.0	d, $J \approx 25$	C3
~110.0	d, $J \approx 22$	C1
~70.0	s	-CH ₂ -

Interpretation and Rationale:

The predicted chemical shifts are based on the additive effects of the substituents, with reference to data for 4-fluorobenzoic acid and 2-fluorobenzoic acid.[\[2\]](#)[\[3\]](#)

- Carbonyl Carbon (C=O): Expected around 165.0 ppm, with a small doublet splitting due to coupling with the fluorine atom three bonds away.
- Fluorine- and Oxygen-Bearing Carbons (C2 and C4): These carbons will be significantly deshielded and show large coupling constants with the fluorine atom. C2, directly bonded to fluorine, will exhibit the largest one-bond C-F coupling ($^1J_{CF} \approx 250$ Hz). C4, bonded to the benzyloxy group, will also be downfield.
- Other Aromatic Carbons: The remaining aromatic carbons will show smaller C-F couplings depending on the number of bonds separating them from the fluorine atom.
- Benzylic Carbon (-CH₂-): The benzylic carbon is expected to appear around 70.0 ppm.

Diagram of Carbon Environments:



[Click to download full resolution via product page](#)

Caption: Predicted ^{13}C NMR assignments for **4-(Benzyloxy)-2-fluorobenzoic acid**.

^{19}F NMR Spectroscopy

Experimental Protocol:

- Sample Preparation: As for ^1H NMR.
- Instrument Parameters: Acquire the spectrum on an NMR spectrometer equipped with a fluorine probe.
- Data Acquisition: A standard one-dimensional proton-decoupled ^{19}F spectrum is acquired.

Predicted ^{19}F NMR Data:

A single resonance is expected for the fluorine atom, likely appearing as a multiplet due to coupling with the ortho and meta protons of the benzoic acid ring. The chemical shift is predicted to be in the range of -110 to -130 ppm, relative to CFCl_3 , which is typical for aryl fluorides.

Infrared (IR) Spectroscopy

Experimental Protocol:

- Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- Instrument Parameters: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically plotted as transmittance (%) versus wavenumber (cm^{-1}).

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (carboxylic acid)
~1700	Strong	C=O stretch (carboxylic acid)
1600-1450	Medium	C=C stretch (aromatic)
~1250	Strong	C-O stretch (ether and carboxylic acid)
~1100	Strong	C-F stretch

Interpretation and Rationale:

The predicted IR spectrum is based on the known absorption frequencies of the functional groups present in the molecule, with reference to the spectra of 4-fluorobenzoic acid and 4-benzyloxybenzoic acid.^{[4][5]}

- The very broad absorption in the 3300-2500 cm⁻¹ range is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.
- A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group.^[6]
- The C-O stretching of the ether linkage and the carboxylic acid would appear in the 1200-1300 cm⁻¹ region.^[6]
- Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.^[6]
- The C-F stretching vibration is expected to give rise to a strong absorption in the 1100-1300 cm⁻¹ range.^[6]

Mass Spectrometry (MS)

Experimental Protocol:

- Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

- **Ionization Method:** Electron Ionization (EI) is a common method for generating fragments and providing structural information. Electrospray Ionization (ESI) is a softer technique that is useful for observing the molecular ion.
- **Mass Analyzer:** A quadrupole or time-of-flight (TOF) analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

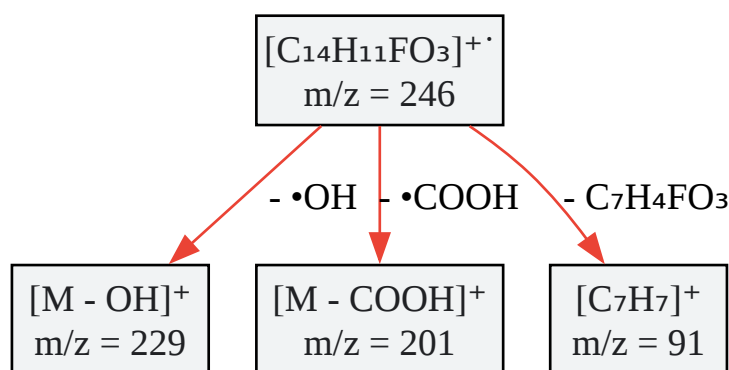
Predicted Mass Spectrum Data (EI):

m/z	Predicted Identity
246	$[M]^+$ (Molecular Ion)
229	$[M - OH]^+$
201	$[M - COOH]^+$
91	$[C_7H_7]^+$ (Benzyl Cation)

Interpretation and Rationale:

- **Molecular Ion:** The molecular ion peak $[M]^+$ is expected at m/z 246, corresponding to the molecular weight of the compound.
- **Fragmentation Pattern:**
 - Loss of a hydroxyl radical ($-OH$) from the carboxylic acid would result in a fragment at m/z 229.
 - Loss of the entire carboxylic acid group ($-COOH$) would lead to a fragment at m/z 201.
 - The most prominent peak in the spectrum is predicted to be at m/z 91, corresponding to the highly stable benzyl cation ($[C_7H_7]^+$), formed by cleavage of the ether bond. This is a characteristic fragmentation for benzylic ethers.

Diagram of Predicted Fragmentation Pathway:



[Click to download full resolution via product page](#)

Caption: Predicted key fragmentation pathways for **4-(Benzyloxy)-2-fluorobenzoic acid** in EI-MS.

Conclusion

The spectroscopic data for **4-(Benzyloxy)-2-fluorobenzoic acid**, while not extensively documented in the public domain, can be reliably predicted based on fundamental principles and comparison with structurally related compounds. This guide provides a detailed, predictive framework for the 1H NMR, ^{13}C NMR, ^{19}F NMR, IR, and mass spectrometric characterization of this important synthetic intermediate. The interpretations and protocols outlined herein offer researchers a solid foundation for confirming the identity and purity of **4-(Benzyloxy)-2-fluorobenzoic acid** in their own experimental work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-BENZYLOXYBENZOIC ACID(1486-51-7) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Fluorobenzoic acid(456-22-4) ^{13}C NMR [m.chemicalbook.com]
- 3. 2-Fluorobenzoic acid(445-29-4) ^{13}C NMR spectrum [chemicalbook.com]
- 4. Benzoic acid, 4-fluoro- [webbook.nist.gov]

- 5. 4-Benzyloxybenzoic acid [webbook.nist.gov]
- 6. 4-(Benzyloxy)-2,3-difluorobenzoic Acid|Research Chemical [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic data for 4-(Benzyloxy)-2-fluorobenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b176245#spectroscopic-data-for-4-benzyloxy-2-fluorobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com